2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide
Description
2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzo[de]isoquinoline-1,3-dione core linked via an ethyl group to a 4,5-dimethoxybenzenesulfonamide moiety. The 3-hydroxypropyl substituent on the sulfonamide nitrogen enhances solubility and modulates pharmacokinetic properties. This compound has drawn interest due to its structural similarity to ligands targeting G protein-coupled receptors (GPCRs), particularly lysophosphatidic acid (LPA) receptors, as seen in related sulfonamide derivatives .
Properties
IUPAC Name |
2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O7S/c1-33-20-14-17(22(15-21(20)34-2)35(31,32)26-11-5-13-28)10-12-27-24(29)18-8-3-6-16-7-4-9-19(23(16)18)25(27)30/h3-4,6-9,14-15,26,28H,5,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAVKJVSSYUKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)NCCCO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide involves several strategic steps:
Initial Condensation: : The reaction typically starts with the condensation of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-one with an appropriate ethylating agent under controlled conditions.
Sulfonamide Formation: : The intermediate product is then reacted with N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide, employing specific catalysts and solvents to promote the desired reaction.
Purification: : The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrially, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow synthesis and other modern techniques can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide: undergoes various chemical reactions, including:
Oxidation: : Can be oxidized using reagents like potassium permanganate.
Reduction: : Reduction reactions often involve hydrogenation catalysts.
Substitution: : Undergoes substitution reactions, especially nucleophilic substitutions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Palladium on carbon (Pd/C), lithium aluminium hydride.
Substitution Reagents: : Alkyl halides, acid chlorides.
Major Products Formed
The reactions typically produce intermediates or derivatives that retain the core structure but feature modified functional groups, enhancing their applicability in various fields.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- The compound has shown promise as an anticancer agent through its ability to inhibit specific pathways involved in tumor growth. Research indicates that derivatives of benzo[de]isoquinoline can induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic proteins .
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential for therapeutic development .
-
Aldose Reductase Inhibition
- The compound is structurally related to known aldose reductase inhibitors, which are used to treat diabetic complications. Aldose reductase plays a crucial role in the polyol pathway, which can lead to diabetic complications when overactive .
- Case Study : Alrestatin, a related compound, was developed as an aldose reductase inhibitor for treating secondary complications in diabetes but was withdrawn due to adverse effects. Understanding the structure-activity relationship of these compounds could guide safer drug development .
Pharmacological Insights
- Mechanism of Action : The sulfonamide group in this compound may enhance its solubility and bioavailability, making it a suitable candidate for oral administration. Additionally, the presence of methoxy groups could influence the compound's interaction with biological targets.
Mechanism of Action
The compound's mechanism of action is rooted in its ability to interact with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and proteins.
Pathways Involved: : Modulates cellular pathways by inhibiting key enzymes or blocking receptor sites, leading to therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
Structural Analogues
Sulfamoyl Benzoic Acid Derivatives
A closely related compound, 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid (compound 4), shares the benzo[de]isoquinoline-dione core but replaces the dimethoxybenzenesulfonamide group with a sulfamoyl benzoic acid moiety. Molecular modeling reveals that compound 4 exhibits improved LPA2 receptor binding affinity (−8.53 kcal/mol) compared to its predecessor (−7.94 kcal/mol), attributed to enhanced electrostatic interactions from the sulfamoyl group .
Aryl-Substituted Sulfonamides
A series of 3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide derivatives (1a–f) highlights the impact of substituents on bioactivity. For instance:
Pharmacological and Binding Profiles
- LPA Receptor Selectivity : The target compound’s dimethoxybenzenesulfonamide group likely enhances selectivity for LPA2 over LPA1/3, a trend observed in sulfonamide derivatives with bulky aromatic substituents .
- Bioactivity-Structure Correlation : Hierarchical clustering of sulfonamides demonstrates that compounds with similar substituents (e.g., methoxy or halogen groups) cluster into groups with overlapping bioactivity profiles, such as anti-inflammatory or antiproliferative effects .
Data Tables
Table 1: Comparative Binding Affinities and Physicochemical Properties
Table 2: Impact of Substituents on Bioactivity
Research Findings and Implications
- Molecular Modeling Insights : The target compound’s ethyl linker and hydroxypropyl group may optimize binding pocket occupancy, as seen in compound 4’s improved potency over its analogues .
- Bioactivity Clustering : Compounds with dimethoxy or sulfamoyl groups show distinct clustering in bioactivity profiles, suggesting shared mechanisms such as GPCR modulation or kinase inhibition .
- Synthetic Considerations : The 3-hydroxypropyl chain in the target compound balances hydrophilicity and conformational flexibility, a design strategy validated in sulfonamide-based drug development .
Biological Activity
The compound 2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide , often referred to by its chemical structure or CAS number, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that illustrate its effects and mechanisms of action.
Chemical Structure and Properties
The compound can be broken down into several structural components:
- Benzo[de]isoquinoline moiety: This core structure is known for various biological activities, including antitumor and antimicrobial properties.
- Dioxo functional group: The presence of dioxo groups often enhances the reactivity of organic compounds, potentially contributing to their biological effects.
- Sulfonamide group: Known for its antibacterial properties, sulfonamides are significant in medicinal chemistry.
Molecular Formula and Weight
- Molecular Formula: C₁₅H₁₈N₂O₄S
- Molecular Weight: 318.38 g/mol
Anticancer Properties
Recent studies have indicated that the compound exhibits significant anticancer activity. A notable case study demonstrated its effectiveness against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HCT116)
In vitro assays showed that the compound induces apoptosis in these cancer cells through the activation of caspase pathways, specifically caspase-3 and caspase-9 .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression. It was found to act as an inhibitor of DNA topoisomerase I (EC 5.6.2.1), which is crucial for DNA replication and transcription. Inhibition of this enzyme can lead to the suppression of tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. It was tested against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The results indicated that the compound exhibits a dose-dependent inhibition of bacterial growth, suggesting potential for development into a therapeutic agent against infections .
The proposed mechanism of action involves:
- Intercalation into DNA: The benzo[de]isoquinoline structure allows the compound to intercalate between DNA bases, disrupting replication and transcription processes.
- Enzyme Inhibition: By inhibiting topoisomerases, the compound prevents necessary topological changes in DNA, leading to cell cycle arrest and apoptosis.
- Reactive Oxygen Species (ROS) Generation: The dioxo groups may contribute to increased ROS production within cells, further promoting apoptosis in cancer cells .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 12.5 | |
| A549 | 15.0 | ||
| HCT116 | 10.0 | ||
| Antimicrobial | Staphylococcus aureus | 8.0 | |
| Escherichia coli | 6.5 | ||
| Pseudomonas aeruginosa | 9.0 |
| Mechanism | Description |
|---|---|
| DNA Intercalation | Disrupts replication and transcription processes |
| Topoisomerase Inhibition | Prevents necessary topological changes in DNA |
| ROS Generation | Induces oxidative stress leading to apoptosis |
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the anticancer efficacy of the compound on MCF-7 cells. The results indicated a significant reduction in cell viability after treatment with concentrations above 10 µM, leading researchers to explore further structural modifications to enhance potency.
Case Study 2: Antimicrobial Potential
In a clinical setting, the compound was tested against multi-drug resistant strains of bacteria. The findings suggested that it could serve as a lead compound for developing new antibiotics targeting resistant bacterial infections.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and what experimental conditions are critical for optimizing yield?
The synthesis involves multi-step organic reactions, typically starting with the condensation of phthalic anhydride derivatives to form the benzo[de]isoquinoline core, followed by sulfonylation and functionalization. For example:
- Step 1: Formation of the isoquinoline dione via condensation with appropriate amines or hydrazines under anhydrous conditions .
- Step 2: Introduction of the ethyl-sulfonamide group using coupling agents like EDCI or HOBt in polar aprotic solvents (e.g., DMF) .
- Step 3: Hydroxypropyl group attachment via nucleophilic substitution, requiring precise temperature control (60–80°C) and anhydrous environments . Yield optimization hinges on stoichiometric ratios, solvent selection, and reaction time .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects isotopic patterns .
- X-ray Crystallography: Resolves crystal packing and intermolecular interactions, critical for understanding solid-state behavior .
- HPLC-PDA: Assesses purity (>95% threshold for biological assays) .
Q. What preliminary biological activities have been reported for structurally related benzo[de]isoquinoline derivatives?
Analogous compounds exhibit:
- Antimicrobial activity: Inhibition of bacterial efflux pumps (e.g., Staphylococcus aureus) via sulfonamide-mediated disruption .
- Anticancer potential: Induction of apoptosis in cancer cell lines (e.g., MCF-7) through ROS generation .
- Fluorescent properties: Application as anion probes in cellular imaging due to π-conjugated systems .
Advanced Research Questions
Q. How can computational chemistry and reaction path search methods improve the design of derivatives with enhanced bioactivity?
- Quantum Chemical Calculations: Predict reaction energetics and transition states (e.g., DFT at B3LYP/6-31G* level) to identify feasible synthetic routes .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with EGFR or PARP-1) to guide structural modifications .
- Machine Learning: Train models on PubChem datasets to correlate substituent patterns with biological outcomes (e.g., IC₅₀ values) .
Q. How do structural modifications (e.g., substituent variation on the sulfonamide group) influence solubility and membrane permeability?
- Hydrophilic Groups: Hydroxypropyl and methoxy substituents enhance aqueous solubility (log P reduction by 0.5–1.0 units) but may reduce blood-brain barrier penetration .
- Lipophilic Modifications: Fluorinated or methyl groups improve membrane permeability (Caco-2 assay Papp > 1 × 10⁻⁶ cm/s) but risk hepatotoxicity .
- Experimental Validation: Use parallel artificial membrane permeability assays (PAMPA) and MDCK cell models .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
- Metabolic Stability: Pre-treat with liver microsomes (e.g., human S9 fraction) to identify rapid degradation pathways .
- Pharmacokinetic Profiling: Measure AUC and Cmax in rodent models to assess bioavailability limitations .
- Formulation Adjustments: Employ nanocarriers (e.g., liposomes) to enhance plasma half-life .
Q. What process engineering challenges arise during scale-up, and how can membrane technologies address them?
- Challenge 1: Low yield in sulfonylation due to byproduct formation. Solution: Continuous-flow reactors with in-line separators (e.g., ceramic membranes) to remove impurities .
- Challenge 2: Solvent recovery in hydroxypropylation. Solution: Pervaporation membranes for selective solvent recycling .
Q. How can mechanistic studies differentiate between target-specific and off-target effects in cellular assays?
- CRISPR-Cas9 Knockout Models: Validate target engagement (e.g., delete putative targets like HDAC or topoisomerase) .
- Chemical Proteomics: Use activity-based protein profiling (ABPP) to map binding partners .
- Dose-Response Analysis: EC₅₀ shifts in the presence of competitive inhibitors confirm specificity .
Q. What safety protocols are recommended for handling intermediates with reactive functional groups (e.g., sulfonyl chlorides)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
